N-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c24-17-6-4-16(5-7-17)18-13-30-22(21(18)26-9-1-2-10-26)23(27)25-12-15-3-8-19-20(11-15)29-14-28-19/h1-11,13H,12,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBHQAUVPAPHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=CS3)C4=CC=C(C=C4)Cl)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound with the molecular formula and a molecular weight of 402.48 g/mol. Its structure incorporates a thiophene ring, a benzodioxole moiety, and a pyrrole ring, suggesting potential for diverse biological activities and applications in medicinal chemistry.
Structural Characteristics
The compound's unique structural features can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Thiophene Ring | Contributes to aromatic properties and potential electronic interactions. |
| Benzodioxole Moiety | Enhances biological target interaction due to its electron-rich nature. |
| Pyrrole Ring | Associated with various pharmacological activities, particularly in neuroactive compounds. |
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activity, particularly in the following areas:
1. Anti-inflammatory Properties
Compounds with similar structures have been linked to anti-inflammatory effects. The presence of the benzodioxole and thiophene moieties may enhance interactions with inflammatory pathways.
2. Analgesic Effects
Research suggests that this compound may possess analgesic properties, potentially useful in pain management therapies.
3. Anticancer Activity
Similar compounds have shown anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The structural components may facilitate interactions with cancer-related receptors or enzymes.
Understanding the pharmacodynamics of this compound is critical. Initial findings suggest it may interact with specific receptors or enzymes relevant to its biological activity. Techniques such as molecular docking and binding affinity assays are recommended for further exploration.
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Chlorophenyl)-3-thiophenecarboxamide | Chlorophenyl and thiophene | Potential anti-cancer activity |
| N-(benzodioxol-5-ylmethyl)-phenylacetamide | Benzodioxole moiety | Analgesic properties |
| 3-(pyrrolidinyl)thiophene derivatives | Pyrrolidine ring | Enhanced neuroprotective effects |
These comparisons highlight the unique combination of structural elements in this compound that may contribute to its distinct biological profile.
Study on Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of related compounds found that derivatives containing thiophene rings exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may similarly modulate inflammatory responses .
Anticancer Activity Assessment
Another research effort focused on the anticancer potential of thiophene derivatives demonstrated that certain compounds effectively inhibited cell proliferation in various cancer cell lines. The study highlighted the importance of structural features in enhancing anticancer efficacy, indicating that further exploration of this compound could yield valuable insights into its therapeutic potential .
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